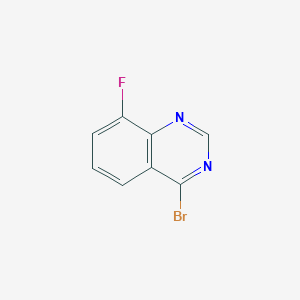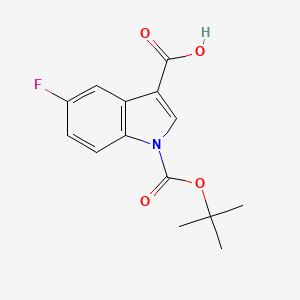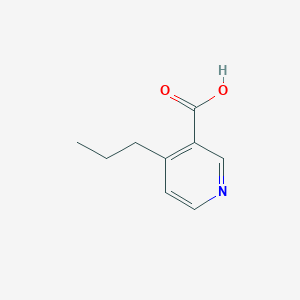
(R)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a phenyl ring substituted with an isopropoxy group, and an ethan-1-ol moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-isopropoxybenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.
Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Formation of Hydrochloride Salt: Finally, the ®-amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of 4-isopropoxybenzaldehyde and subsequent steps.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial purification techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Modified amines and alcohols.
Substitution Products: Various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Effects: The compound’s effects are mediated through its binding to active sites, altering the conformation and activity of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride: The enantiomer of the compound with different biological activity.
2-Amino-2-(4-methoxyphenyl)ethan-1-olhydrochloride: A similar compound with a methoxy group instead of an isopropoxy group.
2-Amino-2-(4-ethoxyphenyl)ethan-1-olhydrochloride: A compound with an ethoxy group, showing different chemical properties.
Uniqueness
®-2-Amino-2-(4-isopropoxyphenyl)ethan-1-olhydrochloride is unique due to its specific chiral configuration and the presence of the isopropoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H18ClNO2 |
|---|---|
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-propan-2-yloxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-3-9(4-6-10)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m0./s1 |
InChI-Schlüssel |
MANNFJHPKMBQRT-MERQFXBCSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)[C@H](CO)N.Cl |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)

